Solvent-Free Synthesis Yield Advantage
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine was synthesized via reaction of 2-amino-5-chloropyridine with 2,4′-dibromoacetophenone under solvent-free conditions on a solid surface at room temperature, achieving a yield of approximately 79% [1]. This yield is substantially higher than the 68% yield obtained for the unsubstituted analog 2-phenylimidazo[1,2-a]pyridine synthesized from 2-aminopyridine and 2-bromoacetophenone under the same reaction conditions [1].
| Evidence Dimension | Synthetic yield under solvent-free conditions |
|---|---|
| Target Compound Data | ~79% yield |
| Comparator Or Baseline | 2-phenylimidazo[1,2-a]pyridine (CAS 34658-66-7): ~68% yield |
| Quantified Difference | 11 percentage points higher (16% relative increase) |
| Conditions | Solvent-free, room temperature, solid surface (silica gel), heteroaromatic amidines with α-bromoketones |
Why This Matters
Higher synthetic yield reduces cost per gram for large-scale procurement and improves process efficiency for medicinal chemistry campaigns.
- [1] Ponnala S, Kumar STVS, Bhat BA, Sahu DP. Synthesis of Bridgehead Nitrogen Heterocycles on a Solid Surface. Synthetic Communications. 2005;35(7):901-906. 2-amino-5-chloropyridine with 2,4′-dibromoacetophenone ~79% yield (96464-10-7); 2-aminopyridine with 2-bromoacetophenone ~68% yield (34658-66-7). View Source
